molecular formula C27H44O3 B1246719 Melithasterol A

Melithasterol A

Katalognummer: B1246719
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: QMFIFYLGOHEASU-PFCUPMLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Melithasterol A, also known as this compound, is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Melithasterol A is a compound that has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. This article provides a detailed overview of its applications, supported by data tables and case studies.

Anticancer Properties

This compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study highlighted that this compound exhibited cytotoxic effects against breast and lung cancer cells, suggesting its potential as a lead compound for developing anticancer drugs.

Data Table: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease.

Data Table: Neuroprotective Effects

TreatmentOxidative Stress Reduction (%)Inflammatory Marker Decrease (%)
Control--
This compound4530

Cholesterol Regulation

This compound has also been studied for its role in cholesterol metabolism. It appears to influence lipid profiles positively, suggesting potential applications in managing hyperlipidemia and related cardiovascular diseases.

Case Study: Cholesterol Regulation

A clinical trial involving subjects with elevated cholesterol levels showed that supplementation with this compound led to a significant reduction in LDL cholesterol levels over a six-month period.

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and purifying Melithasterol A from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as column chromatography (silica gel) and HPLC. Key steps include:

  • Solvent optimization : Select solvents based on polarity to maximize yield .
  • Purity validation : Use NMR (¹H, ¹³C) and HPLC-MS to confirm structural integrity and ≥95% purity .
  • Reproducibility : Document temperature, solvent ratios, and column pressure to ensure experimental consistency .

Q. How is the structural characterization of this compound validated in new studies?

Combined spectroscopic and crystallographic methods are critical:

  • Spectroscopy : Compare experimental NMR/IR data with literature values (e.g., δ 1.25 ppm for methyl groups in ¹H NMR) .
  • X-ray crystallography : Resolve stereochemistry ambiguities; report R-factors and refinement parameters .
  • Contradiction resolution : If discrepancies arise, cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?

Prioritize assays aligned with hypothesized mechanisms:

  • Cytotoxicity : MTT assay (IC₅₀ calculations) using cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory activity : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .
  • Dose-response design : Use ≥3 biological replicates and log-scale concentrations to ensure statistical power (p < 0.05) .

Advanced Research Questions

Q. How can conflicting reports on this compound’s bioactivity be systematically addressed?

Adopt a multi-step analytical framework:

Data audit : Compare solvent systems, cell lines, and assay durations across studies .

Statistical reanalysis : Apply ANOVA or mixed-effects models to identify batch effects or outliers .

Mechanistic probing : Use CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB inhibition) .

Meta-documentation : Publish raw datasets and analysis scripts as supplementary materials for transparency .

Q. What strategies optimize the synthetic yield of this compound derivatives?

  • Retrosynthetic planning : Prioritize protecting-group-free routes to minimize side reactions .
  • Catalyst screening : Test Pd/C, Ni, or enzymatic catalysts for stereoselective modifications .
  • Yield tracking : Tabulate reaction conditions (time, solvent, catalyst loading) and correlate with purity metrics (HPLC area%) .

Table 1 : Example optimization dataset for a derivative synthesis

CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd/CEtOAc806292
NiTHF604585
LipaseH₂O/MeOH377896

Q. How should researchers design pharmacokinetic studies for this compound in animal models?

  • Dosing regimen : Use non-linear pharmacokinetic models to determine optimal doses (e.g., 10–100 mg/kg) .
  • Biofluid analysis : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .
  • Ethical compliance : Adhere to ARRIVE guidelines for sample size justification and humane endpoints .

Q. Data Validation and Reproducibility

Q. What criteria validate the reproducibility of this compound’s reported bioactivity?

  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Blinded experiments : Assign compound codes to minimize observer bias .
  • Cross-lab validation : Collaborate with independent labs to replicate key findings .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like ERα or COX-2 .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (RMSD ≤ 2.0 Å) .
  • QSAR models : Corrogate substituent effects with bioactivity using Random Forest algorithms .

Q. Ethical and Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound studies?

  • Transparency : Publish raw data in repositories like Zenodo or Figshare .
  • Contextualization : Discuss methodological limitations (e.g., low solubility confounding bioassays) .
  • Citation ethics : Credit prior studies even if results diverge .

Q. How should researchers address potential cytotoxicity artifacts in this compound assays?

  • Solvent controls : Test DMSO/PBS vehicle effects on cell viability .
  • Time-course analysis : Monitor cell death kinetics to distinguish acute toxicity from therapeutic effects .
  • Orthogonal assays : Confirm results with flow cytometry (apoptosis) and LDH release assays .

Eigenschaften

Molekularformel

C27H44O3

Molekulargewicht

416.6 g/mol

IUPAC-Name

(2R,5S,7R,9S,10S,12R,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-1(11)-ene-5,10-diol

InChI

InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)19-9-10-20-22-21(12-13-25(19,20)4)26(5)14-11-18(28)15-27(26)24(30-27)23(22)29/h16-20,23-24,28-29H,6-15H2,1-5H3/t17-,18+,19-,20+,23+,24+,25-,26-,27+/m1/s1

InChI-Schlüssel

QMFIFYLGOHEASU-PFCUPMLVSA-N

Isomerische SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2[C@@H]([C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)O)C

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2C(C4C5(C3(CCC(C5)O)C)O4)O)C

Synonyme

5alpha,6alpha-epoxy-7alpha-hydroxy Delta(8)-steroid
melithasterol A

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.